![molecular formula C11H18O4 B8616313 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal](/img/structure/B8616313.png)
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal is a compound characterized by its unique spiroacetal structure. Spiroacetals are known for their presence in various natural products and their significant biological activities . This compound features a bicyclic ring system with three oxygen atoms, making it a trioxaspiro compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal can be achieved through stereoselective synthesis from d-glucose. The process involves multiple steps, including glycosylation and ketalization . The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This includes the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiroacetal ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroacetal derivatives.
科学研究应用
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its spiroacetal structure which is common in many bioactive natural products.
作用机制
The mechanism of action of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal involves its interaction with various molecular targets. The spiroacetal structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal compound with two oxygen atoms in the ring system.
1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine: Another trioxaspiro compound with an amine group.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate: A spiroacetal compound with a trifluoromethanesulfonate group.
Uniqueness
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal is unique due to its specific spiroacetal structure with three oxygen atoms, which is less common compared to other spiroacetal compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal |
InChI |
InChI=1S/C11H18O4/c12-5-2-1-3-10-9-13-6-4-11(10)14-7-8-15-11/h5,10H,1-4,6-9H2 |
InChI 键 |
JKFDTVNZZKMPBW-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(C12OCCO2)CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


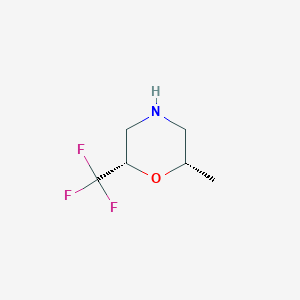
![7-{2-[Chloro(dimethyl)silyl]propoxy}-4-methyl-2H-1-benzopyran-2-one](/img/structure/B8616253.png)
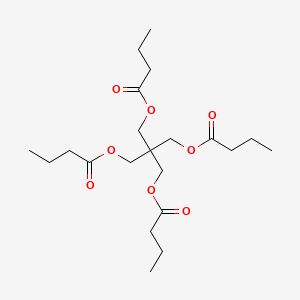
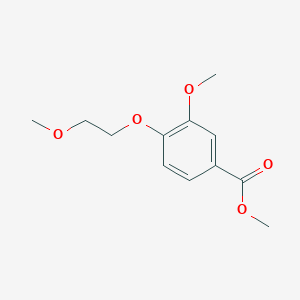
![tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate](/img/structure/B8616273.png)
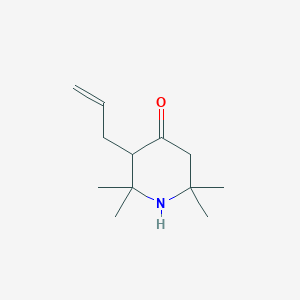
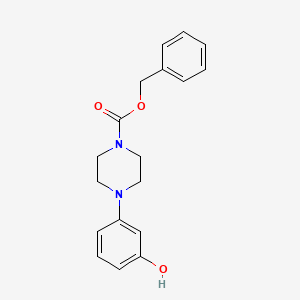
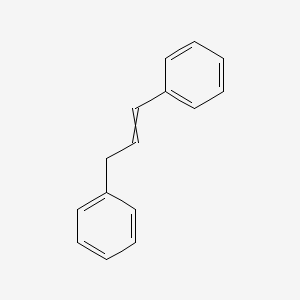
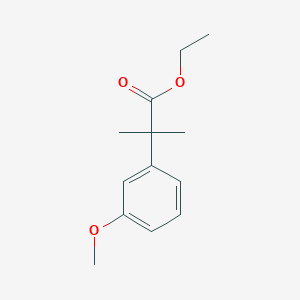
![3-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propanoic acid](/img/structure/B8616303.png)
![1-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)piperidin-2-one](/img/structure/B8616310.png)
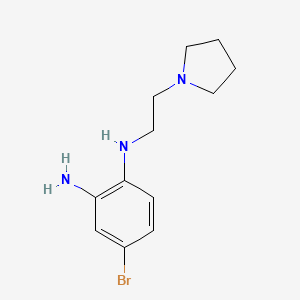
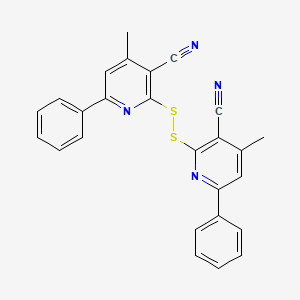
![2-[(Pyridin-3-yl)methylidene]cyclohexan-1-one](/img/structure/B8616343.png)
